molecular formula C19H24BrN5O B6458480 4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine CAS No. 2549019-27-2

4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine

Cat. No.: B6458480
CAS No.: 2549019-27-2
M. Wt: 418.3 g/mol
InChI Key: FXQFMHNTEIEWPX-UHFFFAOYSA-N
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Description

4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound that features a piperazine ring, a pyridazine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves multiple steps, including the formation of the piperazine and pyridazine rings, followed by their coupling with the morpholine ring. One common approach is to start with the bromination of a phenyl ring, followed by the formation of the piperazine ring through a Mannich reaction. The pyridazine ring can be synthesized separately and then coupled with the piperazine derivative. Finally, the morpholine ring is introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

4-[6-[4-[(2-bromophenyl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN5O/c20-17-4-2-1-3-16(17)15-23-7-9-24(10-8-23)18-5-6-19(22-21-18)25-11-13-26-14-12-25/h1-6H,7-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQFMHNTEIEWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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